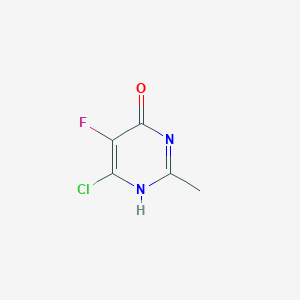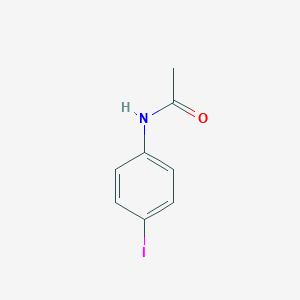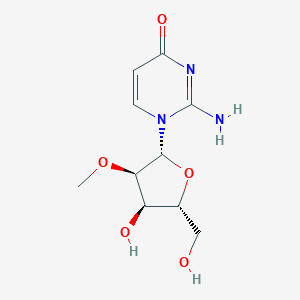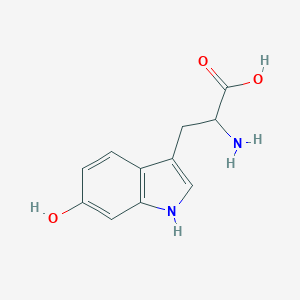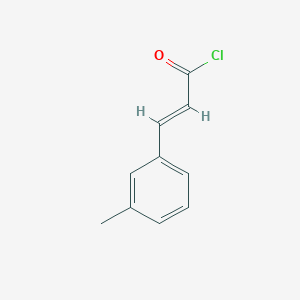
N,N-diethyl-2,2-dimethoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-2,2-dimethoxyethanamine” is an organic compound with the molecular formula C8H19NO2 . It is also known as (Diethylamino)acetaldehyde dimethyl acetal . The compound has a molecular weight of 161.24 .
Synthesis Analysis
“this compound” is a critical intermediate in the synthesis of ivabradine hydrochloride, proline analogs, praziquantel, and other raw materials .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 161.242 Da and the monoisotopic mass is 161.141586 Da .Physical and Chemical Properties Analysis
“this compound” is freely soluble with a density of 0.891±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is not specified .Aplicaciones Científicas De Investigación
Overview
N,N-diethyl-2,2-dimethoxyethanamine is a compound that has been studied in various contexts in scientific research. However, the search for direct studies on this compound yielded limited specific results. Below are some relevant studies that touch on related compounds or contexts, which might offer insights or indirect implications for the scientific research applications of this compound.
Serotonin Syndrome and Psychoactive Substances
One study systematically reviewed the onset of Serotonin Syndrome (SS) in the context of new psychoactive substances (NPS) usage. Although this compound was not directly mentioned, the study sheds light on the interaction of various substances with the serotoninergic system, which may have implications for understanding the pharmacological profile of this compound in similar contexts (Schifano et al., 2021).
Genotoxicity and Oxidative Stress
Another study discussed the genotoxicity induced by dimethoate, a compound used as an insecticide and acaricide, as a result of oxidative stress. While this study doesn't directly involve this compound, it provides insights into the genotoxic effects and oxidative stress pathways that may be relevant for understanding the toxicological profile of similar compounds (Silva et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N,N-diethyl-2,2-dimethoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-5-9(6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWREZAJTBLKDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



